3-(Aminomethyl)naphthalene-1-carboxylic acid hydrochloride
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Overview
Description
“3-(Aminomethyl)naphthalene-1-carboxylic acid hydrochloride” is a chemical compound with the CAS Number: 2228828-31-5 . It has a molecular weight of 237.69 . The compound is typically stored at room temperature and comes in the form of a powder .
Molecular Structure Analysis
The InChI Code for “3-(Aminomethyl)naphthalene-1-carboxylic acid hydrochloride” is 1S/C12H11NO2.ClH/c13-7-8-5-9-3-1-2-4-10(9)11(6-8)12(14)15;/h1-6H,7,13H2,(H,14,15);1H . This indicates the molecular structure of the compound.Chemical Reactions Analysis
Carboxylic acids, like “3-(Aminomethyl)naphthalene-1-carboxylic acid hydrochloride”, generally react with more reactive metals to produce a salt and hydrogen . They also undergo nucleophilic acyl substitution reactions .Physical And Chemical Properties Analysis
“3-(Aminomethyl)naphthalene-1-carboxylic acid hydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 237.69 .Scientific Research Applications
1. Material Synthesis and Properties
- A naphthylamine-derived dicarboxylic acid was synthesized for the development of aromatic poly(amine−1,3,4-oxadiazole)s, which exhibit high glass-transition temperatures and good solubility in organic solvents. These materials show potential for use in blue-light-emitting materials (Liou, Hsiao, Chen, & Yen, 2006).
2. Chemical Synthesis Techniques
- Functionalized 1-amino-2-naphthalenecarboxylic acid derivatives were synthesized through a novel benzannulation process involving enamines and alkynes. This method features broad substrate scope and good functional group tolerance (Gao, Liu, & Wei, 2013).
3. Structural Analysis and Interactions
- Crystal structure analyses of various 1,8-disubstituted naphthalenes, including derivatives of naphthalene-1-carboxylic acid, provided insights into nucleophile-electrophile interactions and molecular distortion patterns, aiding in understanding molecular interactions in chemical systems (Schweizer, Procter, Kaftory, & Dunitz, 1978).
4. Fluorescence Sensing and Derivatization
- Naphthalene derivatives have been utilized in the synthesis of fluorescent scandium complexes for enantioselective sensing of chiral amino alcohols (Liu, Pestano, & Wolf, 2008).
- Naphthalene-2,3-dicarboxaldehyde and related compounds have been characterized as fluorigenic reagents for the determination of primary amines and amino acids, highlighting their utility in biochemical analysis (Aminuddin & Miller, 1995).
5. Analytical Chemistry Applications
- Naphthalene-2,3-dicarboxaldehyde was investigated as a derivatizing reagent for electrochemical detection of tagged amino acids, demonstrating its potential in sensitive and quantitative analytical methods (Oates & Jorgenson, 1989).
Safety and Hazards
The compound has been classified with the hazard statements H315, H319, H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .
properties
IUPAC Name |
3-(aminomethyl)naphthalene-1-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2.ClH/c13-7-8-5-9-3-1-2-4-10(9)11(6-8)12(14)15;/h1-6H,7,13H2,(H,14,15);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKYOGFGCTWBAPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2C(=O)O)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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